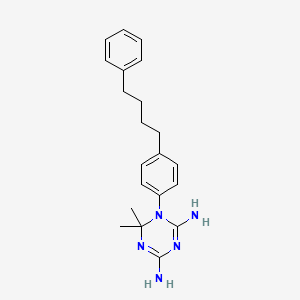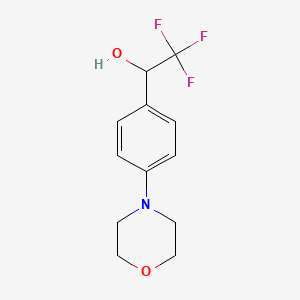![molecular formula C12H9BrFN6O5S- B12804847 4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole](/img/structure/B12804847.png)
4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamide, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-: is a complex organic compound that features a sulfamide group linked to a substituted oxadiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxadiazole ring system. The process often includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Substituents: The bromine and fluorine atoms are introduced via halogenation reactions, which may involve reagents like bromine or fluorine gas.
Attachment of the Sulfamide Group: This step involves the reaction of the oxadiazole intermediate with sulfamide under controlled conditions to ensure the correct positioning of the functional groups.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamide group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into a more saturated ring system.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Saturated ring systems.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry:
Agriculture: The compound may be used in the development of new agrochemicals for pest control.
Pharmaceuticals: Its potential therapeutic properties can be harnessed in the formulation of new pharmaceutical products.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring system can interact with active sites of enzymes, inhibiting their activity. Additionally, the sulfamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness:
Structural Complexity: The presence of both oxadiazole and sulfamide groups in the same molecule is relatively rare, providing unique chemical and biological properties.
Functional Diversity:
Sulfamide, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]- and its significance in scientific research and industrial applications
Properties
Molecular Formula |
C12H9BrFN6O5S- |
|---|---|
Molecular Weight |
448.21 g/mol |
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H10BrFN6O5S/c13-7-5-6(1-2-8(7)14)20-11(19-24-12(20)21)9-10(18-25-17-9)15-3-4-16-26(22)23/h1-2,5,16H,3-4H2,(H,15,18)(H,22,23)/p-1 |
InChI Key |
MKEZXVHRAPXELO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NOC2=O)C3=NON=C3NCCNS(=O)[O-])Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
![benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid](/img/structure/B12804778.png)
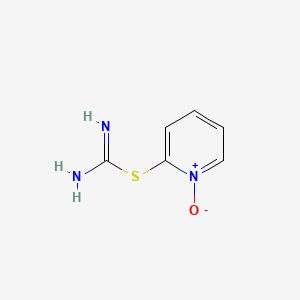
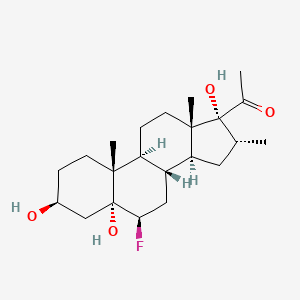
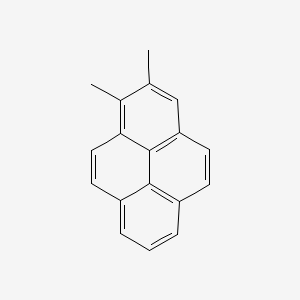

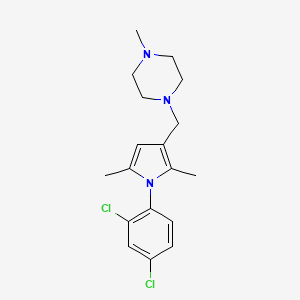
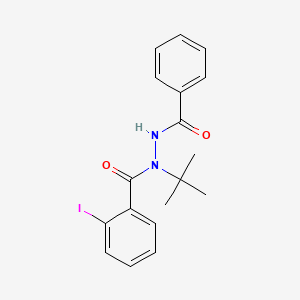
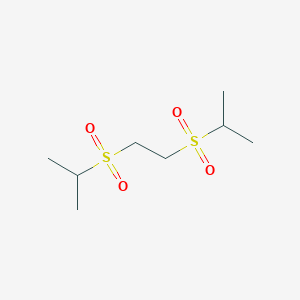
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)


